molecular formula C11H14FNO B7466339 3-fluoro-4-methyl-N-propan-2-ylbenzamide

3-fluoro-4-methyl-N-propan-2-ylbenzamide

Cat. No. B7466339
M. Wt: 195.23 g/mol
InChI Key: YOJGHFIKVBALPL-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-propan-2-ylbenzamide, also known as FMPPB, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. FMPPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for future drug development.

Scientific Research Applications

3-fluoro-4-methyl-N-propan-2-ylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of pain medications. Additionally, 3-fluoro-4-methyl-N-propan-2-ylbenzamide has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to modulate dopamine and serotonin receptors in the brain.

Mechanism of Action

The exact mechanism of action of 3-fluoro-4-methyl-N-propan-2-ylbenzamide is not fully understood, but it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. It may also modulate other neurotransmitter systems, including glutamate and GABA.
Biochemical and Physiological Effects:
3-fluoro-4-methyl-N-propan-2-ylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, possibly through its modulation of the dopamine and serotonin systems. Additionally, 3-fluoro-4-methyl-N-propan-2-ylbenzamide has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to reduce psychotic symptoms in animal models.

Advantages and Limitations for Lab Experiments

3-fluoro-4-methyl-N-propan-2-ylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various systems in the body. However, one limitation of 3-fluoro-4-methyl-N-propan-2-ylbenzamide is its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for research on 3-fluoro-4-methyl-N-propan-2-ylbenzamide. One area of interest is its potential as a pain medication, with further studies needed to determine its efficacy and safety in humans. Additionally, 3-fluoro-4-methyl-N-propan-2-ylbenzamide may have potential as an antipsychotic agent, with further studies needed to determine its effectiveness in treating psychotic disorders. Finally, 3-fluoro-4-methyl-N-propan-2-ylbenzamide may have potential as a tool for studying the dopamine and serotonin systems in the brain, with further studies needed to elucidate its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-fluoro-4-methyl-N-propan-2-ylbenzamide can be achieved through several methods, including the reaction of 3-fluoro-4-methylbenzoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent. Another method involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting product is then purified through recrystallization or column chromatography.

properties

IUPAC Name

3-fluoro-4-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-7(2)13-11(14)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJGHFIKVBALPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methyl-N-propan-2-ylbenzamide

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